molecular formula C8H9NO B1623110 4-Methylbenzaldehyde oxime CAS No. 3235-02-7

4-Methylbenzaldehyde oxime

Cat. No. B1623110
Key on ui cas rn: 3235-02-7
M. Wt: 135.16 g/mol
InChI Key: SRNDYVBEUZSFEZ-RMKNXTFCSA-N
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Patent
US03983246

Procedure details

By the method of Example I-B, 67.6 g of 4-methylbenzaldoxime in 600 ml of ether was treated with 39.3 g of nitrosyl chloride. After removal of the ether, the product was recrystallized twice from hexane to give 30 g of 4-methylbenzohydroximoyl chloride, m.p. 70°-73°.
Quantity
67.6 g
Type
reactant
Reaction Step One
Name
nitrosyl chloride
Quantity
39.3 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([CH:6]=[N:7][OH:8])=[CH:4][CH:3]=1.N([Cl:13])=O>CCOCC>[CH3:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([Cl:13])=[N:7][OH:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
67.6 g
Type
reactant
Smiles
CC1=CC=C(C=NO)C=C1
Step Two
Name
nitrosyl chloride
Quantity
39.3 g
Type
reactant
Smiles
N(=O)Cl
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the ether
CUSTOM
Type
CUSTOM
Details
the product was recrystallized twice from hexane

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=NO)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 30 g
YIELD: CALCULATEDPERCENTYIELD 35.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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